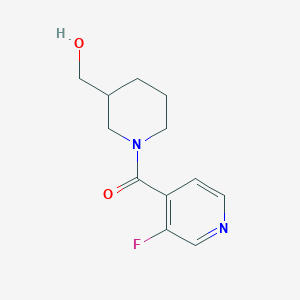
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as 4-chloro-N-(4-hydroxyphenyl)piperidine-1-carboxamide or 4-chloro-N-(4-hydroxyphenyl)piperidine-1-carboxylic acid amide, is an organic compound that has been studied extensively due to its potential applications in scientific research. This compound is a member of the piperidine family and is a chiral molecule with two enantiomers, (R)- and (S)-4-chloro-N-(4-hydroxyphenyl)piperidine-1-carboxamide. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic activities.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide is not fully understood. However, it is believed that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, this compound may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Leukotrienes are compounds that are involved in the inflammatory response and are associated with a variety of diseases, such as asthma and allergies.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide has been found to possess a variety of biochemical and physiological effects. This compound has been found to possess antimicrobial, anti-inflammatory, and analgesic activities. In addition, this compound has been found to possess anti-cancer activity and to inhibit the growth of certain types of cancer cells. Furthermore, this compound has been found to possess insecticidal activity and to inhibit the growth of certain types of insects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide in laboratory experiments has several advantages. This compound is relatively inexpensive, easy to obtain, and has a wide range of biological activities, making it a useful tool for scientific research. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations associated with the use of this compound in laboratory experiments. This compound is a chiral molecule and the two enantiomers possess different biological activities, making it difficult to predict the exact biological effects of this compound. In addition, this compound is not water-soluble and must be dissolved in organic solvents before it can be used in laboratory experiments.
Orientations Futures
In the future, 1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide could be used to develop new drugs and therapies for a variety of diseases. This compound could also be used to develop new insecticides and pesticides. Additionally, this compound could be used to explore the mechanism of action of various enzymes and to develop new inhibitors of these enzymes. Finally, this compound could be used to study the effects of chirality on biological activity and to develop new
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide has been studied extensively for its potential applications in scientific research. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic activities. In addition, this compound has been investigated for its potential use as an anti-cancer agent and for its ability to inhibit the growth of various types of cancer cells. Furthermore, this compound has been studied for its potential use as an insecticide and for its ability to inhibit the growth of certain types of insects.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-3-1-10(2-4-11)13(17)9-15-7-5-12(16)6-8-15/h1-4,12,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILDGKMTIVEIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



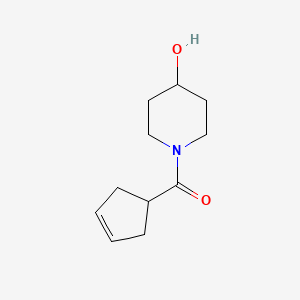
![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
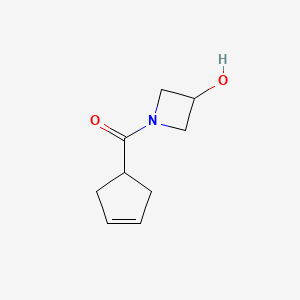
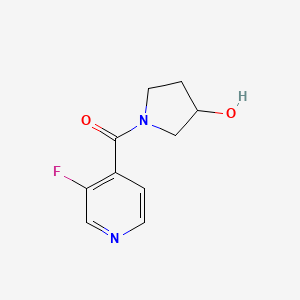
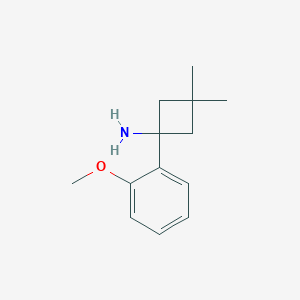
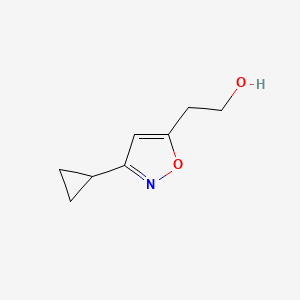


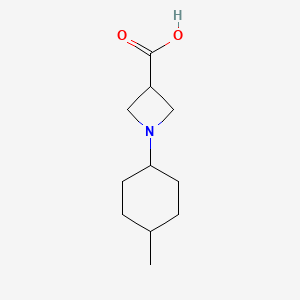
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)
![9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466347.png)

